molecular formula C17H17ClN2O2 B3947251 N-(3-chloro-4-methylphenyl)-N'-(2-phenylethyl)ethanediamide

N-(3-chloro-4-methylphenyl)-N'-(2-phenylethyl)ethanediamide

Cat. No. B3947251
M. Wt: 316.8 g/mol
InChI Key: YVXLUASTNMIXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-N'-(2-phenylethyl)ethanediamide, also known as CMEP, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. CMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological and pathological processes in the brain.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(2-phenylethyl)ethanediamide involves its binding to the allosteric site of mGluR5, which results in the inhibition of receptor activity. This leads to the suppression of downstream signaling pathways such as the activation of phospholipase C and the release of intracellular calcium. The inhibition of mGluR5 activity by this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Huntington's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the brain. These include the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of neuroinflammation. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of these disorders.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-N'-(2-phenylethyl)ethanediamide has several advantages as a research tool. It is a highly selective antagonist of mGluR5, which allows for the specific modulation of this receptor subtype. This compound is also relatively stable and can be easily synthesized in the laboratory. However, this compound does have some limitations. It has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent. Additionally, the use of this compound in animal models can be complicated by off-target effects and the potential for compensatory changes in other signaling pathways.

Future Directions

There are several future directions for the research on N-(3-chloro-4-methylphenyl)-N'-(2-phenylethyl)ethanediamide. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used as therapeutic agents for neurological disorders. Another area of interest is the investigation of the role of mGluR5 in other physiological processes such as pain perception and immune function. Finally, the development of novel delivery methods for this compound and other mGluR5 antagonists may improve their efficacy and reduce off-target effects.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N'-(2-phenylethyl)ethanediamide has been widely used as a research tool to investigate the role of mGluR5 in various neurological disorders such as depression, anxiety, addiction, and neurodegenerative diseases. This compound has been shown to block the effects of mGluR5 activation on synaptic plasticity, neuronal excitability, and neurotransmitter release. This has led to the development of this compound and other mGluR5 antagonists as potential therapeutic agents for these disorders.

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12-7-8-14(11-15(12)18)20-17(22)16(21)19-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXLUASTNMIXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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